molecular formula C20H25N5O2 B3016784 3-butyl-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 846584-52-9

3-butyl-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B3016784
CAS RN: 846584-52-9
M. Wt: 367.453
InChI Key: WIYRMJAAUQSRAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves detailing the chemical reactions used to produce it. This often involves multiple steps, each with its own reactants, products, and conditions .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques, such as NMR, IR, and mass spectrometry . These techniques provide information about the arrangement of atoms within the molecule and the types of bonds present.


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. Information about the reactivity of the compound can be obtained from experimental studies or from its chemical structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be measured experimentally or predicted from the compound’s structure .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Thiadiazepino-fused Purines : The research details the synthesis of new thiadiazepino-fused purine ring systems, demonstrating a methodology for creating compounds with potential biological activity. Such synthetic routes contribute to the development of novel chemical entities for further pharmacological evaluation (Hesek & Rybár, 1994).

Biological Activities and Therapeutic Potentials

  • Anti-inflammatory Activities : A series of substituted analogues based on the novel pyrimido[2,1-f]purine dione ring system were synthesized and shown to exhibit significant anti-inflammatory activity in an animal model. This study indicates the potential of these compounds in developing new anti-inflammatory agents (Kaminski et al., 1989).
  • Adenosine Receptor Affinity : Another study investigated a new series of pyrimido- and tetrahydropyrazino[2,1-f]purinediones for their affinities at adenosine receptors, highlighting the role of these compounds in modulating receptor activity, which is crucial for various physiological processes and could lead to therapeutic applications in conditions like neurodegenerative diseases (Szymańska et al., 2016).
  • Serotonin Receptor Affinity and Pharmacological Evaluation : Research on 8-aminoalkyl derivatives of purine-2,6-dione explored their affinity for serotonin receptors and their potential psychotropic activity, indicating these compounds' relevance in studying psychiatric disorders and their treatments (Chłoń-Rzepa et al., 2013).

Mechanism of Action

If the compound is biologically active, its mechanism of action can be studied. This involves understanding how the compound interacts with biological systems, such as enzymes or cell membranes .

Safety and Hazards

The safety and hazards associated with a compound are typically provided in its Material Safety Data Sheet (MSDS). This includes information about the compound’s toxicity, flammability, and environmental impact .

Future Directions

Future research on a compound could involve finding new synthetic routes, discovering new reactions, or exploring its potential applications. This often involves a review of the current literature and the identification of gaps in knowledge .

properties

IUPAC Name

3-butyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-4-5-11-23-18(26)16-17(22(3)20(23)27)21-19-24(12-14(2)13-25(16)19)15-9-7-6-8-10-15/h6-10,14H,4-5,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYRMJAAUQSRAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=CC=C4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-butyl-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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